![molecular formula C12H9BrFNO B1466717 4-Bromo-2-(3-fluorophenoxy)-phenylamine CAS No. 1484153-49-2](/img/structure/B1466717.png)
4-Bromo-2-(3-fluorophenoxy)-phenylamine
Overview
Description
4-Bromo-2-(3-fluorophenoxy)-phenylamine, also known as BFPP, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a low melting point. BFPP has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-Bromo-2-(3-fluorophenoxy)-phenylamine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and pharmacological studies. In organic synthesis, 4-Bromo-2-(3-fluorophenoxy)-phenylamine is often used as a building block for the synthesis of more complex compounds. In drug discovery, 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be used to identify novel drug targets and to develop new therapeutic agents. In pharmacological studies, 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be used to study the pharmacokinetic and pharmacodynamic properties of drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-fluorophenoxy)-phenylamine is not yet fully understood. It is believed to interact with a variety of cellular components, including receptors, enzymes, and transporters. 4-Bromo-2-(3-fluorophenoxy)-phenylamine has been shown to bind to a variety of receptors, including serotonin, dopamine, and histamine receptors. It has also been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, and transporters, including the human organic anion transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-(3-fluorophenoxy)-phenylamine are not yet fully understood. However, it has been shown to have a variety of effects on the body. 4-Bromo-2-(3-fluorophenoxy)-phenylamine has been shown to modulate neurotransmitter levels, activate signal transduction pathways, and affect the expression of genes involved in metabolic pathways. In addition, 4-Bromo-2-(3-fluorophenoxy)-phenylamine has been shown to have an anti-inflammatory effect and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 4-Bromo-2-(3-fluorophenoxy)-phenylamine in laboratory experiments has several advantages. 4-Bromo-2-(3-fluorophenoxy)-phenylamine is relatively inexpensive, easy to synthesize, and can be used in a variety of experiments. In addition, 4-Bromo-2-(3-fluorophenoxy)-phenylamine is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 4-Bromo-2-(3-fluorophenoxy)-phenylamine in laboratory experiments. 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be toxic if ingested, inhaled, or absorbed through the skin, and it can also be irritating to the eyes and skin. In addition, 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be difficult to handle and can produce hazardous fumes if not handled properly.
Future Directions
There are several potential future directions for research on 4-Bromo-2-(3-fluorophenoxy)-phenylamine. One potential direction is to further explore the mechanism of action of 4-Bromo-2-(3-fluorophenoxy)-phenylamine, including its interactions with receptors, enzymes, and transporters. In addition, further research could be conducted on the biochemical and physiological effects of 4-Bromo-2-(3-fluorophenoxy)-phenylamine, including its effects on neurotransmitter levels, signal transduction pathways, and gene expression. Finally, research could be conducted to identify new applications for 4-Bromo-2-(3-fluorophenoxy)-phenylamine, including its potential use as a therapeutic agent.
properties
IUPAC Name |
4-bromo-2-(3-fluorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-8-4-5-11(15)12(6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFDTRTLULMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-fluorophenoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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